molecular formula C11H11N3O2 B2737418 2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1517974-95-6

2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2737418
CAS No.: 1517974-95-6
M. Wt: 217.228
InChI Key: ZJBVSUIEDAJBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Bicyclic Heterocyclic Systems in Drug Design

Bicyclic heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine, occupy a critical niche in medicinal chemistry due to their unique three-dimensional geometry and electronic properties. These systems combine the planar aromaticity of monocyclic rings with the conformational rigidity imparted by fusion, enabling precise interactions with biological targets. The pyrazolo[1,5-a]pyrimidine core, for instance, features:

  • Complementary hydrogen-bonding sites : The nitrogen-rich structure (three nitrogen atoms across two rings) facilitates interactions with enzyme active sites, as demonstrated in kinase inhibitors targeting the ATP-binding pocket.
  • Enhanced metabolic stability : The fused system reduces rotational freedom compared to non-fused analogs, limiting oxidative metabolism pathways that often plague smaller heterocycles.
  • Tunable substitution patterns : Positions 2, 5, 6, and 7 allow modular functionalization, enabling structure-activity relationship (SAR) optimization without disrupting core pharmacophore interactions.

A comparative analysis of bicyclic heterocycles highlights the pyrazolo[1,5-a]pyrimidine scaffold’s advantages (Table 1).

Table 1: Key Properties of Bicyclic Heterocycles in Drug Design

Scaffold Aromatic Surface Area (Ų) Hydrogen Bond Acceptors Metabolic Stability (t₁/₂ in vitro)
Pyrazolo[1,5-a]pyrimidine 58.2 3 4.7 h
Imidazo[1,2-a]pyridine 62.1 2 3.1 h
Triazolo[4,3-a]pyridine 55.9 4 2.8 h

Data synthesized from

The cyclobutyl group at position 2 in 2-cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid introduces steric bulk that modulates target selectivity. Cyclobutane’s puckered conformation creates a chiral center, allowing enantioselective interactions with proteins—a property leveraged in the development of kinase inhibitors with reduced off-target effects. Meanwhile, the carboxylic acid at position 6 enhances water solubility and provides an anchoring point for salt bridge formation with lysine or arginine residues in target enzymes.

Historical Evolution of Pyrazolo[1,5-a]pyrimidine-Based Pharmacophores

The medicinal exploration of pyrazolo[1,5-a]pyrimidines began in the 1980s with the synthesis of unsubstituted analogs as adenosine receptor ligands. Early work focused on exploiting the scaffold’s resemblance to purine bases, leading to the discovery of compounds with modest affinity for A~2A~ receptors. Three key phases mark subsequent developments:

1.2.1. Fragment-Based Discovery (1990s–2000s)
Advances in X-ray crystallography enabled fragment screening campaigns that identified the pyrazolo[1,5-a]pyrimidine core as a viable starting point for kinase inhibitor development. Researchers noted its ability to occupy the adenine-binding region of kinases while leaving adjacent hydrophobic pockets accessible for functional group additions.

1.2.2. Synthetic Methodology Expansion (2000s–2010s)
Innovative routes emerged for regioselective functionalization, including:

  • Palladium-catalyzed cross-couplings : Enabled introduction of aryl/heteroaryl groups at position 7 without disrupting the carboxylic acid at position 6.
  • Microwave-assisted cyclizations : Reduced reaction times for scaffold formation from hours to minutes, facilitating high-throughput SAR studies.

1.2.3. Target Diversification (2010s–Present)
While early applications focused on kinase inhibition (e.g., Pim-1 inhibitors), recent work has expanded into:

  • Antimicrobial agents : Derivatives with substituted amines at position 3 show potent activity against Mycobacterium tuberculosis by inhibiting mycolic acid synthesis.
  • Radiopharmaceuticals : ^68^Ga-labeled analogs serve as PET tracers for imaging tumor hypoxia, capitalizing on the scaffold’s rapid tissue penetration.

The introduction of this compound represents a convergence of these historical trends—its synthesis builds on modern coupling techniques, while the cyclobutyl group reflects lessons learned from conformational analysis of earlier kinase inhibitors.

Properties

IUPAC Name

2-cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)8-5-12-10-4-9(7-2-1-3-7)13-14(10)6-8/h4-7H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBVSUIEDAJBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=C(C=NC3=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal under specific conditions . This method allows for the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrimidine scaffold exhibits regioselective reactivity in cross-coupling reactions. Key findings include:

Site-Selective Sonogashira Coupling

  • Reagents/Conditions :
    Pd(PPh₃)₄, CuI, DMF/Et₃N (3:1), 80°C, 12–24 hours.

  • Reaction Outcome :
    Terminal alkynes selectively couple at the C6 position of the pyrimidine ring. This regioselectivity is attributed to electronic and steric factors, as confirmed by computational studies .

  • Example :
    Reaction with phenylacetylene yields 6-alkynyl derivatives with >90% selectivity .

Suzuki–Miyaura Coupling

  • Reagents/Conditions :
    PdCl₂(dppf), K₂CO₃, dioxane/H₂O (4:1), 100°C, 8–16 hours.

  • Reactivity :
    Aryl boronic acids couple at the C2 position when the C6 position is pre-functionalized. The cyclobutyl group minimally interferes due to its non-conjugative nature .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

Reaction Type Reagents/Conditions Products Yield Source
EsterificationSOCl₂, followed by ROHEthyl/methyl esters75–85%
Amide FormationEDC/HOBt, RNH₂Substituted amides60–78%
Acid ChloridePCl₅ or oxalyl chloride6-carboxyl chloride80–90%

Cyclobutyl Group Reactivity

  • Ring-Opening :
    Under strong acidic conditions (e.g., H₂SO₄/HNO₃), the cyclobutyl ring undergoes cleavage to form linear ketones or nitrated products .

  • Functionalization :
    Electrophilic aromatic substitution (e.g., nitration) occurs at the pyrimidine ring rather than the cyclobutyl group due to the latter’s poor electron-donating capacity .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine system participates in electrophilic substitutions, primarily at the C3 and C5 positions:

Reaction Reagents/Conditions Position Product Yield Source
NitrationHNO₃/H₂SO₄, 0°CC55-nitro derivative65%
HalogenationNBS, CCl₄, AIBNC33-bromo derivative70%

Reduction and Oxidation

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a dihydro derivative, preserving the cyclobutyl and carboxylic acid groups .

  • Oxidation :
    The carboxylic acid is resistant to further oxidation, but the pyrimidine ring undergoes epoxidation with mCPBA at the C5–C6 double bond .

Biological Activity-Driven Modifications

In medicinal chemistry applications, this compound serves as a precursor for MALT1 protease inhibitors. Key modifications include:

  • Urea Formation :
    Reaction with aryl isocyanates forms urea-linked derivatives, enhancing binding to MALT1 .

  • Chloro-Substitution :
    Chlorination at C2 (using PCl₅) increases bioactivity, though the cyclobutyl group in the target compound limits this pathway .

Scientific Research Applications

Cancer Treatment

One of the most promising applications of 2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is its potential as an anticancer agent. Research has indicated that compounds with a similar structure exhibit inhibitory activity against cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation and transcriptional control in cancer cells. Inhibiting CDK7 can lead to reduced tumor growth and increased apoptosis in various types of cancer, including solid tumors and hematological malignancies .

Inflammatory Diseases

The compound may also have applications in treating inflammatory diseases due to its potential modulatory effects on cellular pathways involved in inflammation. By targeting specific kinases or receptors, it could help reduce inflammation and associated symptoms in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions that allow for the introduction of the cyclobutyl group and the carboxylic acid functionality. Recent studies have explored the use of carboxylic acids as double aryl group donors, which could be adapted for synthesizing derivatives of this compound with enhanced bioactivity or selectivity .

Case Study 1: CDK7 Inhibition

A study detailed in a patent application highlighted the synthesis of trisubstituted pyrazolo[1,5-a]pyrimidine compounds as CDK7 inhibitors. The results demonstrated that these compounds significantly inhibited CDK7 activity in vitro, leading to decreased proliferation of cancer cell lines. This suggests that this compound and its derivatives could serve as lead compounds for developing new anticancer therapies .

Case Study 2: Modulation of Inflammatory Pathways

Another research effort focused on the pharmacological profiling of similar pyrazolo-pyrimidine derivatives, showing that they could modulate inflammatory pathways effectively. The studies indicated potential use in treating conditions characterized by excessive inflammation, supporting further investigation into the therapeutic efficacy of this compound in this area.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2). By blocking these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

This compound

For example, 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is synthesized via:

Reaction of cyanoacetaldehyde with N,N-dimethylformamide dimethyl acetal.

Cyclization with 3-amino-5-methylpyrazole.

Hydrolysis to yield the carboxylic acid .
The cyclobutyl variant likely employs cyclobutyl-containing precursors in similar multi-step protocols.

Other Derivatives

  • 2,7-Dimethyl analog : Produced via one-pot multi-component reactions at high temperatures (130–170°C) using equimolar reagents .
  • 3-Chloro-6-methyl analog : Synthesized through halogenation of pyrazolopyrimidine intermediates .

Biological Activity

2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant biological activity. Its molecular formula is C11H11N3O2C_{11}H_{11}N_{3}O_{2} and it has a molecular weight of approximately 217.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure

The structure of this compound includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The cyclobutyl group contributes to its unique properties, influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that this compound may inhibit specific kinases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses, making it a candidate for further therapeutic exploration.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer properties . It has been shown to induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The compound's ability to target specific pathways involved in tumor growth has made it a focus of ongoing research.

Antimicrobial Activity

In addition to its anticancer effects, this compound also displays antimicrobial activity . Preliminary studies suggest that it can inhibit the growth of various bacterial strains, indicating potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
Enzyme InhibitionTargets specific kinases

Case Study: Anticancer Effects

A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis, as evidenced by increased annexin V staining.

Case Study: Antimicrobial Efficacy

In another study published in the Journal of Microbial Research, the antimicrobial effects of this compound were evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting potent antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, refluxing intermediates with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid under sodium acetate catalysis yields pyrazolo-pyrimidine derivatives. Purification via crystallization from solvents like DMF/water is common . Multi-step protocols may also include functionalization of the pyrimidine core with cyclobutyl groups using coupling reagents or nucleophilic substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, NH stretches ~3200–3400 cm⁻¹) .
  • NMR : ¹H NMR reveals substituent environments (e.g., cyclobutyl proton splitting patterns at δ 1.5–2.5 ppm; aromatic protons at δ 6–8 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) and heterocyclic carbons .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 217.22 for C₁₁H₁₁N₃O₂) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data across synthesis batches?

  • Methodological Answer : Contradictions may arise from impurities or tautomeric forms. Strategies include:

  • Dynamic NMR Studies : To detect tautomerization (e.g., pyrazolo-pyrimidine ring proton exchange) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula integrity.
  • HPLC-Purification : Removes byproducts; crystallization in polar solvents (e.g., ethanol/water) enhances purity .

Q. What strategies improve yields during the cyclization step?

  • Methodological Answer :

  • Catalyst Optimization : Use of NaOAc or K₂CO₃ enhances cyclization efficiency in acetic anhydride .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Temperature Control : Reflux at 110–120°C for 2–6 hours balances reaction rate and decomposition .

Q. How does the cyclobutyl substituent influence biological activity compared to other alkyl/aryl groups?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Steric Effects : Cyclobutyl’s smaller size vs. cyclohexyl may enhance target binding .
  • Electronic Effects : Electron-donating substituents (e.g., methyl) increase metabolic stability, while electron-withdrawing groups (e.g., CN) modulate reactivity .
  • Comparative Assays : Test analogs (e.g., 2-methyl or 2-phenyl derivatives) in bioactivity screens (e.g., kinase inhibition) .

Safety and Handling

Q. What safety protocols are recommended given limited compound-specific data?

  • Methodological Answer :

  • General Precautions : Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store at –20°C in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Toxicity Inference : Analogous pyrazolo-pyrimidines show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents); avoid inhalation/ingestion .

Computational and Solubility Challenges

Q. Are there computational models predicting reactivity or binding modes?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and predict electrophilic sites (e.g., C6-carboxylic acid for derivatization) .
  • Molecular Docking : Simulate interactions with targets (e.g., kinase ATP-binding pockets) using software like AutoDock .

Q. How to mitigate poor aqueous solubility during biological assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤10%) or cyclodextrins for in vitro studies.
  • Salt Formation : Convert carboxylic acid to sodium/potassium salts .
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.